molecular formula C15H26N2O2 B2538299 Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305235-96-4

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2538299
CAS No.: 1305235-96-4
M. Wt: 266.385
InChI Key: POKNUFLZKRIQBD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound with the molecular formula C14H24N2O2 It is known for its unique bicyclic structure, which includes a tert-butyl ester group and a cyclopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple stepsThe reaction conditions often require the use of palladium on carbon as a catalyst and ethanol as a solvent under hydrogen atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure. This makes it particularly useful in applications where precise molecular interactions are required, such as in drug design and enzyme studies.

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)9-11(8-12)16-10-4-5-10/h10-13,16H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKNUFLZKRIQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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